Superior Plasma Stability vs. C2-Linker Analog: 72% vs. 38% Intact Conjugate at 72 Hours
In human plasma at 37°C, the Mal-(CH2)5-Val-Cit-PAB-eribulin conjugate (DAR 4.0, anti-HER2 antibody) retained 72% intact conjugate after 72 hours, compared to only 38% for the C2 spacer analog Mal-(CH2)2-Val-Cit-PAB-eribulin under identical conditions [1]. This represents a 1.9-fold improvement in stability, attributable to reduced maleimide ring hydrolysis and retro-Michael exchange [1].
| Evidence Dimension | Plasma stability (intact ADC % at 72 h, human plasma, 37°C) |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Mal-(CH2)2-Val-Cit-PAB-eribulin: 38% |
| Quantified Difference | 1.9-fold higher (34 percentage point increase) |
| Conditions | Human plasma, 37°C, 72 h, LC-MS quantification of intact ADC (DAR 4.0) |
Why This Matters
Higher plasma stability directly reduces premature payload release, lowering off-target toxicity and improving therapeutic index for in vivo studies and clinical translation.
- [1] WO2018225609A1. Example 21, Table 7. Comparative plasma stability of anti-HER2 ADCs with C2 and C5 linkers. View Source
